Acide 6-heptynoïque

Vue d'ensemble

Description

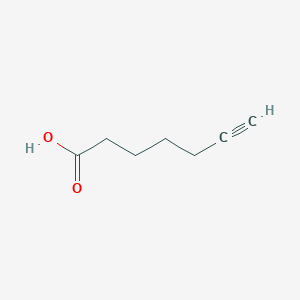

6-Heptynoic acid: is an organic compound with the molecular formula C7H10O2 . It is an alkynoic acid characterized by the presence of an acetylene bond (a triple bond between two carbon atoms) in its structure. This compound is known for its reactivity due to the presence of the triple bond, making it a valuable intermediate in organic synthesis .

Applications De Recherche Scientifique

6-Heptynoic acid has several applications in scientific research, including:

Mécanisme D'action

Target of Action

The primary target of 6-Heptynoic acid is Phospholipase A2 . Phospholipase A2 is an enzyme that catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids .

Mode of Action

The interaction could potentially lead to changes in the activity of Phospholipase A2, which in turn could affect the production of arachidonic acid and lysophospholipids .

Biochemical Pathways

Given its target, it can be inferred that it may influence thearachidonic acid pathway . This pathway is involved in the production of eicosanoids, a group of signaling molecules that play various roles in inflammation and immunity .

Result of Action

Given its target, it may influence the production of arachidonic acid and lysophospholipids, which could potentially affect various cellular processes .

Action Environment

Like many other chemical compounds, its action could potentially be influenced by factors such as temperature, ph, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

6-Heptynoic acid is a reagent with an alkyne group and a carboxylic acid . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it undergoes condensation with various pyrroles to afford optically diverse fluorescent dyes with a terminal alkyne .

Molecular Mechanism

The molecular mechanism of 6-Heptynoic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. The terminal carboxylic acid can form an amide bond with primary amines (activation is needed). The alkyne can form a triazole linkage with azide-containing molecules via copper-catalyzed reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Heptynoic acid can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with carbon dioxide in the presence of a catalyst to form the corresponding carboxylic acid. Another method includes the oxidation of 6-heptyn-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of 6-Heptynoic acid typically involves the catalytic carbonylation of 1-hexyne. This process uses a metal catalyst, such as palladium or rhodium, under high pressure and temperature conditions to facilitate the addition of carbon monoxide and water to the alkyne, forming the carboxylic acid .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Heptynoic acid undergoes various types of chemical reactions, including:

Oxidation: The triple bond in 6-Heptynoic acid can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bond can be reduced to form alkenes or alkanes using hydrogenation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted alkynes.

Comparaison Avec Des Composés Similaires

- 5-Hexynoic acid

- 4-Pentynoic acid

- 10-Undecynoic acid

- 3-Butynoic acid

- Propiolic acid

- 6-Azido-hexanoic acid

Comparison: 6-Heptynoic acid is unique due to its specific chain length and the position of the acetylene bond. Compared to shorter-chain alkynoic acids like 5-Hexynoic acid and 4-Pentynoic acid, 6-Heptynoic acid offers different reactivity and properties due to the longer carbon chain. This makes it suitable for specific applications where the chain length and reactivity of the acetylene bond are crucial .

Activité Biologique

6-Heptynoic acid (C7H10O2) is a fatty acid with a terminal alkyne functional group, which has garnered interest in various biological and chemical research contexts. This article explores its biological activity, including its effects on cellular processes and potential applications in pharmacology and biotechnology.

6-Heptynoic acid is characterized by the presence of a terminal alkyne group, which influences its reactivity and biological interactions. It is known to be corrosive and can cause severe skin burns upon contact, necessitating careful handling in laboratory settings .

Biological Activity Overview

The biological activities of 6-heptynoic acid have been studied in several contexts, particularly its incorporation into metabolic pathways and its effects on cellular functions.

1. Impact on Cellular Metabolism

Research indicates that 6-heptynoic acid can be incorporated into various metabolic pathways in microorganisms. For instance, when fed to Streptomyces ambofaciens, it resulted in the production of new metabolites, showcasing its role as a precursor in natural product biosynthesis . This incorporation suggests that 6-heptynoic acid may influence the synthesis of bioactive compounds, which could be relevant for drug discovery.

2. Effects on Cancer Cells

In vitro studies have demonstrated that 6-heptynoic acid exhibits inhibitory effects on the proliferation and migration of certain cancer cell lines. Specifically, it has been shown to reduce cell viability in hormone-independent prostate carcinoma PC-3 cells . The mechanism behind this activity may involve alterations in cellular signaling pathways that regulate growth and survival.

Case Study 1: Incorporation into Bartolosides

A study involving the cyanobacterium Synechocystis salina revealed that supplementation with 6-heptynoic acid led to significant metabolic changes. The analysis showed a depletion of major metabolites and the formation of new esters, indicating that 6-heptynoic acid can alter the biosynthetic pathways of natural products . This finding highlights its potential utility in metabolic engineering.

| Metabolite | Observation |

|---|---|

| Bartoloside A | Depletion upon supplementation with 6-heptynoic acid |

| New esters | Formation of fatty acid-bartoloside esters |

Case Study 2: Vascular Smooth Muscle Cells

Another investigation focused on the effects of 6-heptynoic acid on vascular smooth muscle cells. The results indicated that this compound could modulate cell proliferation, suggesting potential therapeutic implications for vascular diseases .

Research Findings

Recent findings indicate that 6-heptynoic acid's biological activities are not limited to microbial metabolism but extend to mammalian cells as well. Its ability to inhibit cancer cell proliferation positions it as a candidate for further research in oncology.

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

hept-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCPMJGTZUVUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402600 | |

| Record name | 6-Heptynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30964-00-2 | |

| Record name | 6-Heptynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HEPTYNOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 6-heptynoic acid be used to modify the surface properties of materials?

A1: Yes, research has shown that 6-heptynoic acid can be used to functionalize materials like porous silicon. In a study by Boukherroub et al. [], 6-heptynoic acid was used in the electrochemical fabrication of porous silicon, leading to its incorporation within the material. This modification was confirmed using Fourier transform infrared spectroscopy (FTIR) which showed the presence of characteristic molecular vibrations associated with the acid []. This type of surface modification can be valuable for various applications, including tailoring the material's interaction with its surroundings.

Q2: How does the structure of 6-heptynoic acid affect its ability to form hydrogels?

A2: The structure of 6-heptynoic acid plays a crucial role in hydrogel formation. Li et al. [] demonstrated that 6-heptynoic acid could be used as a building block to synthesize a tetra-alkynyl terminated crosslinker. This crosslinker was then reacted with azido-poly(N-isopropylacrylamide) (PNIPA) via click chemistry, resulting in the formation of PNIPA hydrogels. The length of the crosslinker, derived from 6-heptynoic acid, significantly influenced the swelling properties of the resulting hydrogels. Longer crosslinkers led to hydrogels with higher swelling capacities due to the larger free volumes created within the network [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.